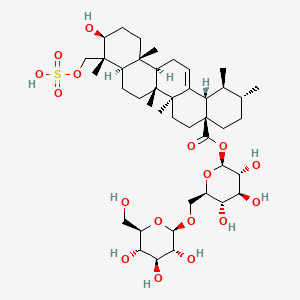
N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carboxymethyl group and an imino group attached to a pentyl chain and a fucitol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imino sugars and carboxymethyl derivatives, such as:
- N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-D-glucitol
- N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-D-mannitol
Uniqueness
N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
116265-56-6 |
|---|---|
Fórmula molecular |
C13H25NO5 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
methyl 6-[(2S,3R,4S,5R)-3,4,5-trihydroxy-2-methylpiperidin-1-yl]hexanoate |
InChI |
InChI=1S/C13H25NO5/c1-9-12(17)13(18)10(15)8-14(9)7-5-3-4-6-11(16)19-2/h9-10,12-13,15,17-18H,3-8H2,1-2H3/t9-,10+,12+,13-/m0/s1 |
Clave InChI |
KQJNIIPZTFEXMR-YGNMPJRFSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H](CN1CCCCCC(=O)OC)O)O)O |
SMILES canónico |
CC1C(C(C(CN1CCCCCC(=O)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







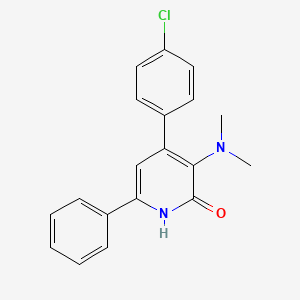
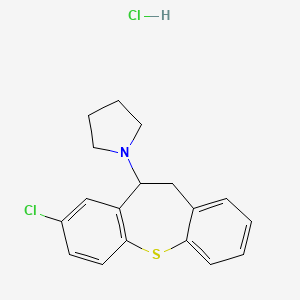
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
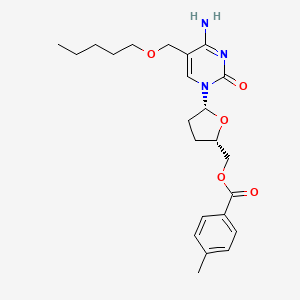
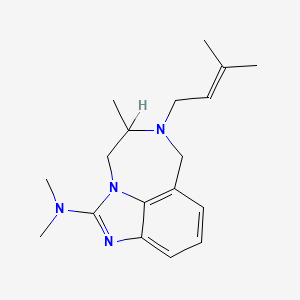
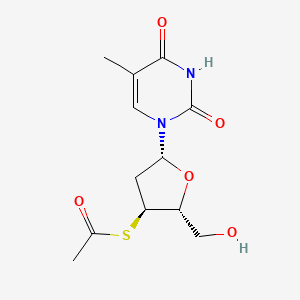

![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)
